
3-Methylpent-4-en-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpent-4-en-2-yl benzoate is an organic compound with the molecular formula C13H16O2. It is a benzoate ester derived from the reaction between benzoic acid and 3-methylpent-4-en-2-ol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpent-4-en-2-yl benzoate typically involves the esterification of benzoic acid with 3-methylpent-4-en-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylpent-4-en-2-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylpent-4-en-2-yl benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of benzoic acid and 3-methylpent-4-en-2-ol. These products can further participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Methyl benzoate: A simple ester of benzoic acid and methanol.
Ethyl benzoate: An ester of benzoic acid and ethanol.
Isopropyl benzoate: An ester of benzoic acid and isopropanol.
Uniqueness: 3-Methylpent-4-en-2-yl benzoate is unique due to the presence of the 3-methylpent-4-en-2-yl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-methylpent-4-en-2-yl benzoate |
InChI |
InChI=1S/C13H16O2/c1-4-10(2)11(3)15-13(14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
Clé InChI |
VRVXHEXCOVOVJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C(C)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


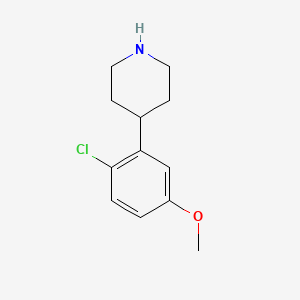
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
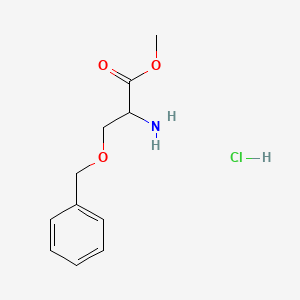
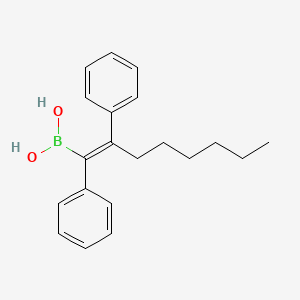



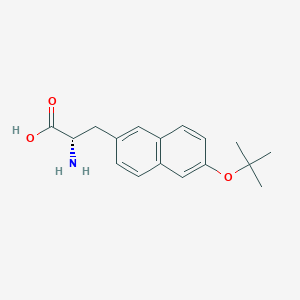
![Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B15280485.png)
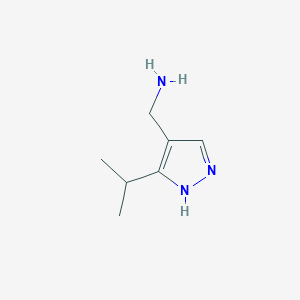
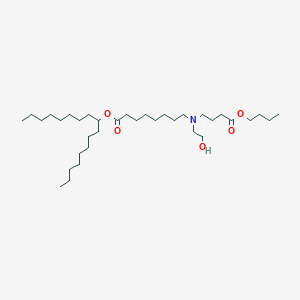

![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)

